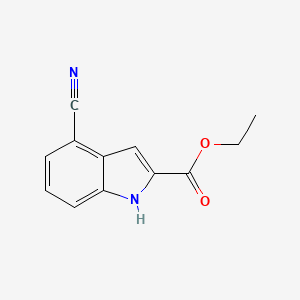
Ethyl 4-cyano-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Ethyl 4-cyano-1H-indole-2-carboxylate serves as a precursor for various bioactive compounds. Its structural features allow it to be modified into derivatives that exhibit significant pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For instance, compounds derived from this indole structure have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .
Antiviral Properties
Research indicates that indole derivatives can act as integrase inhibitors, which are crucial in the treatment of viral infections such as HIV. The ability of these compounds to chelate metal ions within the active site of integrase enhances their efficacy . this compound and its derivatives are being explored for their potential in developing new antiviral therapies.
Synthetic Methodologies
The compound is also pivotal in synthetic organic chemistry, particularly in the formation of more complex heterocyclic systems.
Multicomponent Reactions
This compound has been utilized in multicomponent reactions to synthesize various functionalized indoles. These reactions often involve combining this compound with aldehydes and other nucleophiles under mild conditions to yield complex structures efficiently .
Synthesis of Indole Derivatives
The compound serves as a versatile building block for synthesizing a range of indole derivatives. For example, it can be transformed into other indole-based frameworks through nucleophilic substitution reactions or cyclization processes, leading to compounds with enhanced biological activities .
The biological activities associated with this compound extend beyond antitumor and antiviral properties.
Antifungal Activity
Studies have reported that certain indole derivatives exhibit antifungal properties, making them candidates for developing new antifungal agents. The mechanism often involves disruption of fungal cell membrane integrity or interference with essential metabolic pathways .
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory effects, and derivatives of this compound are being investigated for their potential to modulate inflammatory responses in various biological systems .
Case Studies
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
ethyl 4-cyano-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-8(7-13)4-3-5-10(9)14-11/h3-6,14H,2H2,1H3 |
InChI-Schlüssel |
WNNIWIDWIHSDHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













